methyl [9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate
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Overview
Description
METHYL 2-{9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is a complex organic compound that features a unique combination of benzodioxole and chromeno-oxazin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the construction of the chromeno-oxazin ring system. Key reagents and catalysts, such as palladium on carbon (Pd/C) and various organic solvents, are used to facilitate these reactions. The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxazin ring to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
METHYL 2-{9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which METHYL 2-{9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(2H-1,3-BENZODIOXOL-5-YL)ACETATE: A simpler analog with similar benzodioxole structure but lacking the chromeno-oxazin ring.
3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID: Another related compound with a benzodioxole moiety and a different functional group.
Uniqueness
METHYL 2-{9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is unique due to its combination of benzodioxole and chromeno-oxazin structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H21NO7 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
methyl 2-[9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate |
InChI |
InChI=1S/C23H21NO7/c1-13-15-4-6-18-17(22(15)31-23(26)16(13)8-21(25)27-2)10-24(11-28-18)9-14-3-5-19-20(7-14)30-12-29-19/h3-7H,8-12H2,1-2H3 |
InChI Key |
DPYPWVAZZKVNCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC5=C(C=C4)OCO5)CC(=O)OC |
Origin of Product |
United States |
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